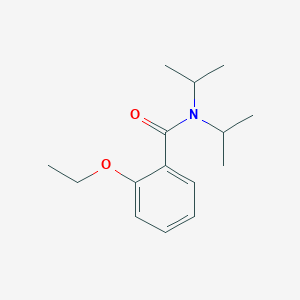
2-ethoxy-N,N-di(propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N,N-di(propan-2-yl)benzamide, also known as ethylphenidate, is a psychoactive drug that belongs to the class of phenethylamines. It is a synthetic compound that has been widely used in scientific research due to its unique properties. Ethylphenidate has been known to have a similar chemical structure to methylphenidate, which is a common drug used to treat attention deficit hyperactivity disorder (ADHD). The purpose of
Mécanisme D'action
Ethylphenidate acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the concentration of these neurotransmitters in the brain. This increase in neurotransmitter concentration leads to the stimulation of the central nervous system, which results in increased alertness, focus, and attention. The mechanism of action of 2-ethoxy-N,N-di(propan-2-yl)benzamidete is similar to that of m2-ethoxy-N,N-di(propan-2-yl)benzamidete, which is why it has been widely used in scientific research as a substitute for m2-ethoxy-N,N-di(propan-2-yl)benzamidete.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-ethoxy-N,N-di(propan-2-yl)benzamidete are similar to those of m2-ethoxy-N,N-di(propan-2-yl)benzamidete. It has been found to increase the concentration of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and attention. It has also been found to increase heart rate, blood pressure, and body temperature. Ethylphenidate has been shown to have a short half-life, which means that its effects are short-lived and wear off quickly.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-ethoxy-N,N-di(propan-2-yl)benzamidete in lab experiments include its similarity to m2-ethoxy-N,N-di(propan-2-yl)benzamidete, which makes it a suitable substitute for m2-ethoxy-N,N-di(propan-2-yl)benzamidete. It is also easy to synthesize and has a short half-life, which makes it easy to administer and study. The limitations of using 2-ethoxy-N,N-di(propan-2-yl)benzamidete in lab experiments include its potential for abuse and its short half-life, which means that its effects are short-lived and may not be suitable for long-term studies.
Orientations Futures
There are several future directions for the study of 2-ethoxy-N,N-di(propan-2-yl)benzamidete. One direction is to study its potential as a treatment for ADHD and other cognitive disorders. Another direction is to study its potential for abuse and addiction. Further research is needed to determine the long-term effects of 2-ethoxy-N,N-di(propan-2-yl)benzamidete and its potential for abuse. Additionally, the effects of different doses and administration routes need to be studied to determine the optimal dosing strategy for 2-ethoxy-N,N-di(propan-2-yl)benzamidete.
Méthodes De Synthèse
The synthesis of 2-ethoxy-N,N-di(propan-2-yl)benzamidete involves the reaction of ethyl 2-bromoacetate with 2-amino-2-phenylbutane in the presence of a palladium catalyst. The reaction results in the formation of 2-ethoxy-N,N-di(propan-2-yl)benzamidete and hydrobromic acid as a byproduct. The synthesis method has been widely used in scientific research due to its simplicity and efficiency.
Applications De Recherche Scientifique
Ethylphenidate has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to m2-ethoxy-N,N-di(propan-2-yl)benzamidete, which is a commonly used drug for the treatment of ADHD. Ethylphenidate has been used to study the effects of dopamine and norepinephrine reuptake inhibition in the brain. It has also been used to study the effects of different doses and administration routes on behavior and cognition.
Propriétés
Numéro CAS |
138324-58-0 |
|---|---|
Nom du produit |
2-ethoxy-N,N-di(propan-2-yl)benzamide |
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
2-ethoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C15H23NO2/c1-6-18-14-10-8-7-9-13(14)15(17)16(11(2)3)12(4)5/h7-12H,6H2,1-5H3 |
Clé InChI |
SLKBFIAWEAQCAN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



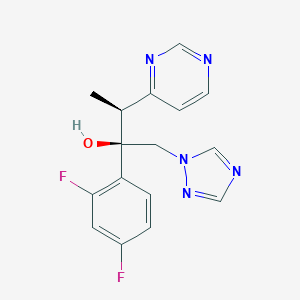
![11-Methylbenz[a]anthracene](/img/structure/B135086.png)
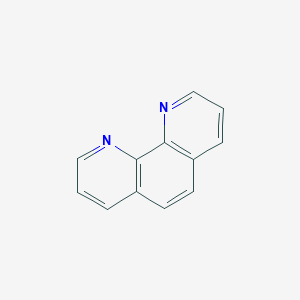
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)
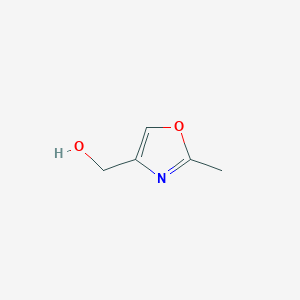
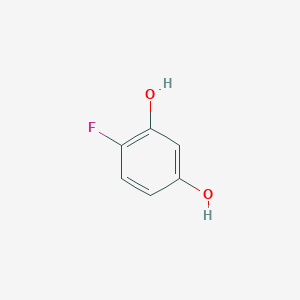
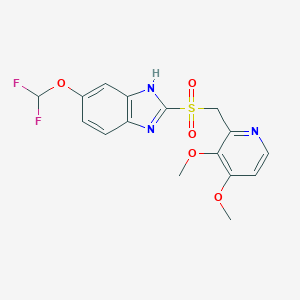
![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
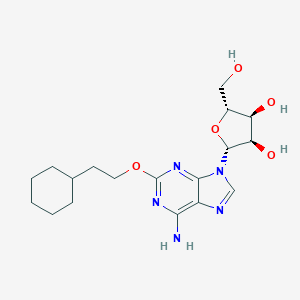
![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)
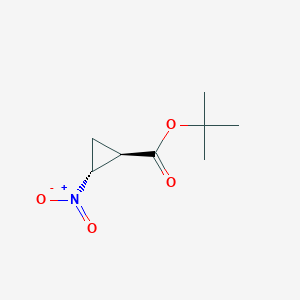
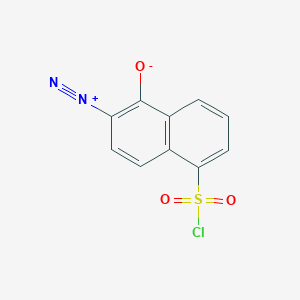
![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)